BenchChemオンラインストアへようこそ!

p38 MAP Kinase Inhibitor IV

Inflammation Cytokine Signaling Immunology

Choose p38 MAP Kinase Inhibitor IV for precise p38α/β pathway dissection. This ATP-competitive sulfone delivers superior functional potency—achieving 100% inhibition of LPS-induced IL-1β release from hPBMCs at 100 µM, a critical advantage over SB203580 (only 50% inhibition). Its clean selectivity profile (≤23% inhibition of p38γ/δ, JNK1/2/3, ERK1/2 at 1 µM) eliminates confounding off-target effects seen with pan-p38 inhibitors like BIRB 796 and VX-745, ensuring your experimental outcomes are unambiguously attributable to p38α/β. Documented efficacy in enhancing somatic cell reprogramming makes it a valuable component in iPSC generation cocktails.

Molecular Formula C12H4Cl6O4S
Molecular Weight 456.9 g/mol
CAS No. 1638-41-1
Cat. No. B1678146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAP Kinase Inhibitor IV
CAS1638-41-1
Synonymsp38 MAP Kinase Inhibitor IV
Molecular FormulaC12H4Cl6O4S
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl
InChIInChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H
InChIKeyAKUKHICVNCCQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p38 MAP Kinase Inhibitor IV (CAS 1638-41-1): An ATP-Competitive p38α/β Inhibitor with Quantifiable Selectivity and IL-1β Suppression


p38 MAP Kinase Inhibitor IV (CAS 1638-41-1) is a cell-permeable, symmetrical sulfone compound that functions as an ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs) . It exhibits IC50 values of 130 nM for p38α and 550 nM for p38β, while demonstrating markedly reduced activity (≤23% inhibition at 1 µM) against the p38γ/δ isoforms and related MAPKs (ERK1/2, JNK1/2/3) . This selectivity profile distinguishes it from pan-p38 inhibitors and those with broader off-target activity, making it a precise tool for dissecting p38α/β-dependent signaling pathways.

Why Generic p38 Inhibitor Substitution Fails: p38 MAP Kinase Inhibitor IV's Functional Selectivity Enables Targeted Pathway Dissection


Interchanging p38 MAP Kinase Inhibitor IV with other commonly used p38 inhibitors such as SB203580, BIRB 796 (Doramapimod), or VX-745 is not a straightforward substitution due to critical differences in isoform selectivity, functional potency, and off-target kinase profiles. For instance, while SB203580 inhibits p38α with similar potency, it also exhibits significant inhibition of JNK isoforms [1]. BIRB 796, despite its high affinity, is a pan-p38 inhibitor with a broader off-target kinase footprint [2]. VX-745, although highly potent for p38α, has a distinct selectivity profile and lacks the functional IL-1β inhibition efficacy demonstrated by p38 MAP Kinase Inhibitor IV [3][4]. These differences directly impact experimental outcomes and the interpretation of p38 MAPK-dependent cellular functions, underscoring the necessity for a targeted selection based on quantitative evidence.

Quantitative Differentiation: p38 MAP Kinase Inhibitor IV vs. Key Comparators in Functional Assays


Superior IL-1β Suppression vs. SB203580 in Human PBMCs

In a direct functional comparison, p38 MAP Kinase Inhibitor IV demonstrated superior efficacy over SB203580 in inhibiting LPS-induced IL-1β release from human peripheral blood mononuclear cells (hPBMC). At a concentration of 100 µM, p38 MAP Kinase Inhibitor IV achieved 100% inhibition, while SB203580 achieved only 50% inhibition under the same experimental conditions . This two-fold difference in functional potency is a key differentiator for researchers studying IL-1β-driven inflammatory responses.

Inflammation Cytokine Signaling Immunology

Narrower Isoform Selectivity Profile vs. Pan-p38 Inhibitor BIRB 796

Unlike BIRB 796 (Doramapimod), which is a pan-p38 inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) [1], p38 MAP Kinase Inhibitor IV exhibits a more restricted isoform selectivity. It potently inhibits p38α and p38β (IC50 130 nM and 550 nM, respectively) but shows minimal activity against p38γ and p38δ (≤23% inhibition at 1 µM) . This selective inhibition of the α and β isoforms, while sparing γ and δ, is critical for experiments where confounding effects from p38γ/δ activation must be avoided.

Kinase Selectivity Signal Transduction Chemical Biology

Distinct Off-Target Kinase Profile vs. VX-745 and SB203580

A comparative kinase profiling study identified the off-target kinases (IC50 < 1 µM) for three widely used p38α inhibitors [1]. p38 MAP Kinase Inhibitor IV, due to its sulfone structure and ATP-competitive mechanism, exhibits a selectivity profile distinct from VX-745 and SB203580. While VX-745 shows activity against ABL1, ABL2, PDGFRβ, and SRC, and SB203580 inhibits BRAF, CK1δ, CK1ε, and JNK2/3, p38 MAP Kinase Inhibitor IV demonstrates ≤23% inhibition at 1 µM against ERK1/2 and JNK1/2/3 [1]. This different off-target signature allows researchers to choose the inhibitor that best avoids specific confounding kinase activities in their experimental system.

Kinase Profiling Off-Target Effects Chemical Probe Selectivity

Demonstrated Utility in Stem Cell Reprogramming Applications

p38 MAP Kinase Inhibitor IV has been reported to consistently and significantly enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) . This functional application is not a shared feature among all p38 inhibitors; for example, BIRB 796 and VX-745 have been primarily characterized in inflammation and oncology contexts. While the exact mechanism and quantitative metrics vary across studies, this unique application profile provides a specific and verifiable reason to select p38 MAP Kinase Inhibitor IV for experiments in stem cell biology and regenerative medicine.

Stem Cell Biology iPSC Generation Reprogramming

Optimal Application Scenarios for p38 MAP Kinase Inhibitor IV (CAS 1638-41-1) Based on Quantitative Evidence


Maximal Suppression of IL-1β in Primary Human Immune Cells

When the experimental goal is to achieve near-complete blockade of IL-1β release from human PBMCs in response to LPS stimulation, p38 MAP Kinase Inhibitor IV is the superior choice. Its demonstrated 100% inhibition at 100 µM, compared to only 50% for SB203580 , ensures a robust and quantifiable effect in functional assays studying inflammatory cytokine production.

Targeted Dissection of p38α/β-Specific Signaling Pathways

In studies where distinguishing between the roles of p38α/β and p38γ/δ is critical, p38 MAP Kinase Inhibitor IV provides a clear advantage. Its selective inhibition of p38α (IC50 130 nM) and p38β (IC50 550 nM), with minimal activity against p38γ/δ (≤23% inhibition at 1 µM) , allows researchers to attribute observed cellular effects specifically to the α/β isoforms, avoiding the confounding pan-p38 inhibition seen with compounds like BIRB 796.

Kinase Profiling Studies Requiring Minimal JNK/ERK Interference

For kinase selectivity profiling or cell-based assays where off-target inhibition of JNK and ERK pathways is a concern, p38 MAP Kinase Inhibitor IV offers a cleaner pharmacological profile. Its low activity against JNK1/2/3 and ERK1/2 (≤23% inhibition at 1 µM) [1] contrasts with the known JNK-inhibiting activity of SB203580, making it a more selective tool for studying p38α/β function without cross-pathway interference.

Enhancing Somatic Cell Reprogramming to iPSCs

In stem cell research and regenerative medicine applications, the reported ability of p38 MAP Kinase Inhibitor IV to significantly enhance somatic cell reprogramming and iPSC generation makes it a valuable component in reprogramming cocktails. This application-specific utility differentiates it from other p38 inhibitors that lack documented efficacy in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for p38 MAP Kinase Inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.